![molecular formula C11H22N2O3 B6352321 3-{[2-(吗啉-4-基)乙基]氨基}丁酸甲酯 CAS No. 1154386-53-4](/img/structure/B6352321.png)

3-{[2-(吗啉-4-基)乙基]氨基}丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

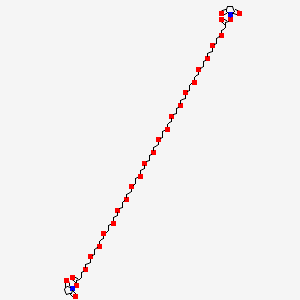

“Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate” is a synthetic compound with the molecular formula C11H22N2O3 and a molecular weight of 230.3 . It is also known as "Butanoic acid, 3-[[2-(4-morpholinyl)ethyl]amino]-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate” is based on its molecular formula C11H22N2O3 . The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, or X-ray crystallography, which are not mentioned in the search results.科学研究应用

关键中间体的合成

化合物“3-{[2-(吗啉-4-基)乙基]氨基}丁酸甲酯”与药物研究中的关键中间体的合成有关。例如,它已被用于抗 HCV 药物 simeprevir 的关键中间体的合成中,涉及溴化、环化、Sandmeyer 反应、氰基取代和水解过程 (安晨宏,2015)。

与胺的反应

该化合物表现出与伯胺和仲胺的反应性,导致形成磷酰氨基丁烯和亚胺丁烷或烯胺,具体取决于胺的性质 (N. Khusainova 等,2005)。

化学转化

烯胺化学

该化合物参与环己酮向烯胺酮的转化,烯胺酮进一步还原生成 α,β-不饱和醛,展示了其在合成复杂有机分子中的作用 (S. Carlsson & S. Lawesson,1982)。

抗增殖特性

该化合物的衍生物,特别是吗啉代,已被探索其对癌细胞的抗增殖特性,表明其在治疗应用中的潜力 (G. Roma 等,1998)。

作用机制

Target of Action

Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate is a complex organic compound with a molecular formula of C11H22N2O3 Compounds with a similar morpholine moiety have been known to serve as an important lysosome-targeting group .

Mode of Action

Compounds containing a morpholine group have been used in the synthesis of fluorescent probes for monitoring ph changes in living cells . This suggests that the compound may interact with its targets to induce observable changes in the cellular environment.

Result of Action

Similar compounds have been used in the synthesis of a variety of antimicrobial agents , suggesting potential antimicrobial activity.

生化分析

Biochemical Properties

Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the cleavage of the ester bond, resulting in the formation of the corresponding carboxylic acid and alcohol. Additionally, Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate can interact with proteins containing amine-reactive sites, leading to potential modifications of protein structure and function .

Cellular Effects

Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate exhibits various effects on different types of cells and cellular processes. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. These interactions can lead to alterations in gene expression, affecting cellular metabolism and function. For example, Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate may enhance or inhibit the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate may inhibit the activity of esterases by binding to their active sites, preventing the hydrolysis of ester bonds. Conversely, it may activate certain kinases by facilitating their phosphorylation, leading to downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate may lead to toxic or adverse effects, such as cellular toxicity, organ damage, or systemic toxicity. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by esterases, resulting in the formation of its corresponding carboxylic acid and alcohol. Additionally, it may undergo further metabolic reactions, such as oxidation or conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity, stability, and overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate can bind to intracellular proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its potential effects on different tissues .

Subcellular Localization

The subcellular localization of Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects. For example, Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate may localize to the nucleus and interact with transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

methyl 3-(2-morpholin-4-ylethylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(9-11(14)15-2)12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRSGKGZAKOLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)

![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)

![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)

![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)

![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)

![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)

![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)

![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)